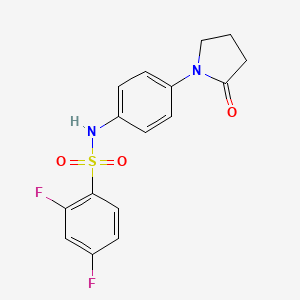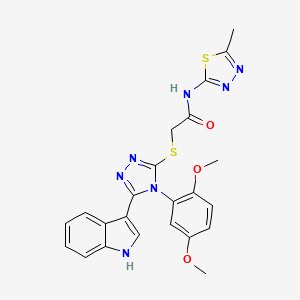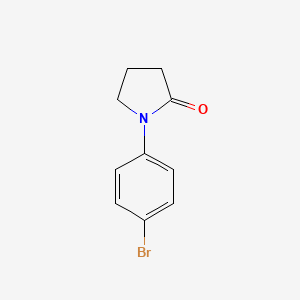![molecular formula C13H15FN2OS B2371353 N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034209-06-6](/img/structure/B2371353.png)
N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide” is a complex organic compound. The azabicyclo[2.2.1]heptane core is a common structure in many bioactive compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of similar azabicyclo[2.2.1]heptane derivatives has been reported in the literature. For instance, an enantioselective oxidation of unactivated C–H bonds in cyclic amines by iterative docking-guided mutagenesis of P450BM3 (CYP102A1) has been described . This method achieves enantioselective functionalization of all unactivated C–H bonds of azepane, azocane, 7-azabicyclo[2.2.1]heptane, and 8-azaspiro[4.5]decane .
Molecular Structure Analysis
The molecular structure of azabicyclo[2.2.1]heptane derivatives has been characterized in several studies . The structure typically consists of a bicyclic core with various substituents attached.
Chemical Reactions Analysis
The chemical reactions involving azabicyclo[2.2.1]heptane derivatives are diverse and depend on the specific substituents present on the molecule. One notable reaction is the selective oxidation of ring C–H bonds, which is an attractive route to functionalized cyclic amines .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one have been synthesized, indicating a potential for chemical diversity and application in various fields, including medicinal chemistry (Yuan Zhe-dong, 2013).
- Research on nonplanar structures of thioamides derived from 7-azabicyclo[2.2.1]heptane has revealed that the planarity of these thioamides is electronically tunable, which could have implications for the design of molecules with specific geometric and electronic properties (Tetsuharu Hori et al., 2008).
Applications in Medicinal Chemistry
- A study on constrained beta-proline analogues in organocatalytic aldol reactions indicated that the 7-azabicyclo[2.2.1]heptane-2-carboxylic acid shows improved selectivity over its monocyclic analogue, hinting at potential applications in asymmetric synthesis and drug design (A. Armstrong et al., 2009).
- Homo-thiopeptides based on a bridged β-proline analogue demonstrated preferred formation of extended strand structures with trans-thioamide bonds, suggesting potential applications in the design of novel peptide-based structures with specific secondary structures (Y. Otani et al., 2012).
Potential Biological Activities
- Thiazole-5-carboxamide derivatives have shown a range of biological activities including antibacterial, antitubercular, anti-cancer, antifungal, anti-inflammatory, and antianoxic activities, indicating the broad spectrum of potential pharmacological applications of compounds within this class (P. Mhaske et al., 2011).
- Derivatives of 7-azabicyclo[2.2.1]heptane have been studied as potential ligands for positron emission tomography (PET) imaging of extrathalamic nicotinic acetylcholine receptors, suggesting applications in neurological diagnostics and research (Yongjun Gao et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-18-12/h1-4,11-12H,5-8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKOGQYUQLTGRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)




![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

